molecular formula C9H16O2 B1638586 (S)-2-Cyclohexylpropanoic acid CAS No. 3527-63-7

(S)-2-Cyclohexylpropanoic acid

Cat. No.: B1638586
CAS No.: 3527-63-7
M. Wt: 156.22 g/mol
InChI Key: VRLUSLNMNQAPOH-ZETCQYMHSA-N
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Description

Significance of Chiral Carboxylic Acids in Contemporary Chemical and Pharmaceutical Sciences

Chiral carboxylic acids are a cornerstone of modern chemical and pharmaceutical research. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental aspect of biological systems. rsc.orgnih.gov Proteins, enzymes, and receptors within the human body are themselves chiral, leading to often dramatically different physiological responses to the different enantiomers (mirror-image isomers) of a chiral drug. rsc.orgnih.gov One enantiomer might be therapeutically active, while the other could be inactive or even cause adverse effects. rsc.org

This enantioselectivity of biological targets underscores the critical importance of synthesizing single-enantiomer chiral compounds for pharmaceutical applications. nih.gov Chiral carboxylic acids are particularly valuable in this context as they can serve as versatile starting materials or key intermediates in the synthesis of a wide array of enantiomerically pure drugs. acs.orgnumberanalytics.com Their carboxyl group provides a reactive handle for various chemical transformations, enabling the construction of complex molecular architectures with precise stereochemical control. numberanalytics.com

Overview of (S)-2-Cyclohexylpropanoic Acid as a Chiral Building Block

This compound is recognized as a valuable chiral building block in organic synthesis. cymitquimica.comsmolecule.com Its structure, featuring a cyclohexyl group attached to a chiral propanoic acid backbone, provides a unique combination of lipophilicity and functionality. This makes it an attractive scaffold for the design and synthesis of new molecules with potential biological activity. acs.orgnih.gov

The "(S)" designation indicates the specific three-dimensional arrangement of the atoms around the chiral center, which is crucial for its interaction with biological targets. Researchers utilize this compound to introduce this specific stereochemistry into larger, more complex molecules, a key step in the development of new drugs and other bioactive compounds. evitachem.com

Current Research Landscape and Knowledge Gaps Pertaining to this compound

Current academic research on this compound and its derivatives is actively exploring their potential in medicinal chemistry. Studies have investigated the cytotoxic activity of compounds derived from this compound against various cancer cell lines. acs.orgnih.gov For instance, certain ester derivatives have shown promising antiproliferative activity. researchgate.netresearchgate.netnih.gov Research has delved into the mechanisms of this activity, suggesting that it may involve the induction of oxidative stress and apoptosis in cancer cells. nih.gov

Despite these promising findings, significant knowledge gaps remain. While the in vitro activity of some derivatives is established, further research is needed to understand their in vivo efficacy, pharmacokinetics, and metabolic pathways. researchgate.netresearchgate.net The precise molecular targets of these compounds are also not yet fully elucidated. Moreover, the full potential of this compound as a chiral building block in other areas of organic synthesis beyond medicinal chemistry is yet to be comprehensively explored. Addressing these gaps will be crucial for the future development and application of this versatile chiral compound. researchgate.netacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-cyclohexylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-7(9(10)11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLUSLNMNQAPOH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for S 2 Cyclohexylpropanoic Acid and Its Chiral Precursors

Enantioselective Synthesis Approaches

The precise three-dimensional arrangement of atoms in a molecule can dictate its biological activity. Consequently, methodologies that can selectively produce one enantiomer over the other are of paramount importance. For (S)-2-Cyclohexylpropanoic acid, several enantioselective approaches have been successfully developed.

Sharpless Asymmetric Dihydroxylation for Chiral Intermediate Preparation

A prominent strategy for the synthesis of this compound utilizes the Sharpless asymmetric dihydroxylation reaction. This powerful chemical transformation introduces chirality into an achiral molecule by converting an alkene into a chiral diol with a high degree of stereocontrol.

One synthetic pathway begins with the asymmetric dihydroxylation of ethyl 3-cyclohexylacrylate to produce the chiral diol, ethyl (2R,3S)-3-cyclohexyl-2,3-dihydroxypropanoate. This key intermediate then undergoes a series of transformations to yield the final product. The process involves the selective protection of one hydroxyl group, followed by the removal of the other. Subsequent chemical modifications and deprotection steps ultimately afford this compound.

In some of the earlier synthetic routes, the conversion of the diol intermediate involved a sulfation step that often relied on ruthenium-based catalysts for a subsequent reduction. To enhance the economic and environmental viability of the synthesis, alternative methods have been developed that circumvent the use of these heavy metal catalysts. These strategies include the formation of a cyclic sulfate (B86663) intermediate which can be opened regioselectively, or the direct chemical manipulation of the diol without the need for a sulfation step, thereby providing a more sustainable synthetic route.

A critical aspect of this multi-step synthesis is the preservation of the stereochemical integrity established during the initial dihydroxylation step. The Sharpless asymmetric dihydroxylation itself is highly effective, typically yielding the diol intermediate with an enantiomeric excess (e.e.) greater than 95%. Each subsequent reaction in the sequence is carefully designed to proceed without causing racemization, thus ensuring that the final this compound is obtained with high enantiomeric purity.

Starting MaterialKey IntermediateKey ReactionFinal ProductEnantiomeric Excess
Ethyl 3-cyclohexylacrylateEthyl (2R,3S)-3-cyclohexyl-2,3-dihydroxypropanoateSharpless Asymmetric DihydroxylationThis compound>95%

Enzymatic Reductive Amination for L-Cyclic Alkyl Amino Acid Derivatives

Biocatalysis offers a powerful and green alternative to traditional chemical synthesis. The use of enzymes can lead to highly selective transformations under mild reaction conditions. Enzymatic reductive amination is a particularly effective method for producing chiral amino acids, which can serve as precursors or analogs to compounds like this compound.

A dual-enzyme system employing Leucine Dehydrogenase (LeuDH) and Formate Dehydrogenase (FDH) has been successfully used for the synthesis of L-cyclic alkyl amino acids. In this elegant system, LeuDH catalyzes the asymmetric conversion of an α-keto acid to the corresponding L-amino acid. The reaction requires the cofactor NADH, which is continuously regenerated in the reaction cycle by FDH through the oxidation of formate. This cofactor regeneration makes the process highly efficient and cost-effective. For instance, this system has been applied to the synthesis of L-cyclohexylalanine from cyclohexylpyruvic acid with high conversion rates and excellent enantioselectivity.

Enzyme SystemSubstrateProductFunction of LeuDHFunction of FDH
LeuDH/FDHCyclohexylpyruvic acidL-CyclohexylalanineCatalyzes the stereoselective aminationRegenerates the NADH cofactor
Scalability and Environmental Considerations in Enzymatic Routes

Enzymatic routes for the synthesis of chiral compounds offer significant advantages in terms of selectivity and environmental impact, operating under mild conditions of temperature and pressure. nih.gov The use of enzymes, such as lipases or dehydrogenases, can provide high chemo-, regio-, and enantioselectivities, which are often difficult to achieve with conventional chemical methods. nih.gov However, scaling these processes from the laboratory to an industrial level presents several challenges.

Key bottlenecks in the scalability of enzymatic reactions include the high viscosity of solvent-less reaction mixtures, which can impede mass transfer, and the mechanical instability of immobilized enzymes under the stress of industrial mixing. nih.gov Furthermore, the recovery and reuse of the biocatalyst are crucial for economic viability. nih.gov To address these issues, strategies such as two-step synthesis processes have been developed. In such a system, an initial enzymatic reaction is run to a certain conversion, after which the enzyme is recovered while the reaction mixture has low viscosity. The reaction is then continued non-enzymatically to completion, preserving the enzyme's activity for subsequent batches. nih.gov

From an environmental perspective, biocatalysis is often considered a "green" technology. It can replace hazardous reagents, utilize renewable materials, and often involves catalyzed reactions which are superior to stoichiometric ones. nih.gov Life Cycle Assessment (LCA) studies comparing enzymatic pathways to traditional petrochemical routes have shown that enzymatic processes can have a lower environmental impact across most criteria. nih.govresearchgate.net A significant drawback, however, can be the high electricity consumption associated with the enzymatic process, particularly for heating, cooling, and stirring. researchgate.net Solvents, electricity, and waste have been identified as the main contributors to the CO2 footprint of these processes. nih.gov Therefore, while enzymatic routes hold great promise for sustainable synthesis, careful process optimization is required to minimize energy consumption and maximize catalyst recycling to be truly environmentally and economically advantageous on a large scale. researchgate.netnih.gov

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliary-mediated synthesis is a robust and reliable strategy for controlling stereochemistry in the formation of new chiral centers. rsc.org This method involves the temporary incorporation of a chiral molecule (the auxiliary) into the substrate. The inherent stereochemistry of the auxiliary then directs the stereochemical outcome of a subsequent reaction on the substrate, before being cleaved to yield the enantiomerically enriched product. These auxiliaries are considered dependable compounds with well-established configurations, making them a preferred method in many synthetic applications, including drug discovery. rsc.org

Among the most effective and widely used chiral auxiliaries are the oxazolidinones developed by David A. Evans. santiago-lab.comnih.gov These auxiliaries are typically prepared from readily available and optically pure α-amino acids. santiago-lab.com The synthesis involves acylating the nitrogen atom of the oxazolidinone with an achiral carboxylic acid derivative, such as propanoic anhydride, to form a chiral imide. santiago-lab.comacs.org

The stereocenter is installed via the diastereoselective alkylation of the enolate derived from this N-acyloxazolidinone. rsc.org Deprotonation of the α-proton of the acyl group with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide, generates a rigid, chelated Z-enolate. santiago-lab.comacs.org The bulky substituent on the chiral auxiliary (e.g., a benzyl (B1604629) or isopropyl group) effectively shields one face of the enolate. santiago-lab.com This steric hindrance directs an incoming electrophile, such as an alkyl halide, to attack from the less hindered face, leading to the formation of one diastereomer in high preference. acs.org This process allows for the predictable and controlled installation of the desired stereocenter. santiago-lab.com

StepDescriptionKey ReagentsOutcome
1. Acylation The chiral oxazolidinone auxiliary is attached to the achiral propionyl group.Evans Auxiliary, Propionic AnhydrideN-propionyl oxazolidinone
2. Enolate Formation A strong base removes the α-proton to form a stereodefined Z-enolate.LDA, Sodium bis(trimethylsilyl)amideRigid, chelated enolate structure
3. Diastereoselective Alkylation The enolate reacts with an electrophile, with the auxiliary directing the stereochemistry.Alkyl Halide (e.g., Cyclohexylmethyl bromide)Diastereomerically enriched product
4. Cleavage The chiral auxiliary is removed to yield the final chiral carboxylic acid.Lithium hydroperoxide (LiOOH)This compound

After the desired stereocenter has been installed, the chiral auxiliary must be removed from the molecule to yield the final product. A common and effective method for the cleavage of N-acyloxazolidinones is hydrolysis using lithium hydroperoxide (LiOOH), which is typically generated in situ from lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂). acs.orgacs.org

This cleavage method is highly regioselective. The hydroperoxide anion (OOH⁻) preferentially attacks the exocyclic acyl carbonyl group, which is generally more sterically hindered, to form a percarboxylate intermediate. acs.orgpublish.csiro.au This intermediate is then reduced during aqueous workup to provide the desired carboxylic acid, leaving the chiral oxazolidinone auxiliary intact for potential recovery and reuse. acs.org

Interestingly, using LiOH alone results in a different reaction pathway. The hydroxide ion (OH⁻) preferentially attacks the less hindered endocyclic carbonyl group of the oxazolidinone ring, leading to ring-opening and destruction of the auxiliary. publish.csiro.auuq.edu.au DFT computations suggest that while all nucleophiles initially prefer to attack the endocyclic carbonyl, the subsequent decomposition barrier of the tetrahedral intermediate determines the final product. For LiOOH, this barrier is high, making the exocyclic cleavage pathway kinetically preferred. publish.csiro.aupublish.csiro.au Care must be taken during the LiOH/H₂O₂ cleavage, as the reaction can generate significant amounts of oxygen gas, which presents a safety concern, especially at a larger scale. acs.org

Schöllkopf Bis-Lactim Amino Acid Synthesis and Stereoselectivity

The Schöllkopf bis-lactim amino acid synthesis is a powerful method for the asymmetric synthesis of chiral α-amino acids, established by Ulrich Schöllkopf in 1981. wikipedia.org Although typically used for amino acids, its principles of stereocontrol are relevant to the synthesis of other chiral acids. The method utilizes a chiral auxiliary derived from a natural amino acid, most commonly valine, to direct the stereoselective alkylation of a glycine (B1666218) unit. wikipedia.orgbiosynth.com

The process begins with the formation of a 2,5-diketopiperazine, a cyclic dipeptide, from glycine and (R)-valine. wikipedia.org This is then converted to a bis-lactim ether through double O-methylation. wikipedia.orgchemtube3d.com Deprotonation of the prochiral carbon of the glycine unit with a strong base like n-butyllithium (n-BuLi) creates a carbanionic center. wikipedia.org

The stereoselectivity of the subsequent alkylation step is the cornerstone of the Schöllkopf method. The bulky isopropyl group of the valine-derived portion of the molecule sterically shields one face of the planar carbanion. wikipedia.org Consequently, an approaching electrophile (an alkyl halide) can only attack from the exposed, less hindered face. This results in the formation of the alkylated product with a very high degree of diastereoselectivity, often achieving an enantiomeric excess (ee) greater than 95%. wikipedia.org The final step is an acidic hydrolysis that cleaves the bis-lactim ether, yielding the methyl ester of the newly formed chiral α-amino acid and the recoverable valine methyl ester auxiliary. wikipedia.orgdrugfuture.com While highly effective for laboratory synthesis of exotic amino acids, its industrial applications are limited, partly due to poor atom economy. wikipedia.org

Catalytic Hydrogenation for Stereospecific Production

Asymmetric catalytic hydrogenation is a highly efficient method for producing enantiomerically pure compounds on a large scale. This technique involves the hydrogenation of a prochiral unsaturated substrate, such as an alkene or ketone, using a chiral catalyst. For the synthesis of this compound, a suitable precursor would be 2-cyclohexylpropenoic acid.

The success of this method relies on a chiral catalyst, typically a transition metal complex (e.g., rhodium, ruthenium, or iridium) coordinated to a chiral ligand. researchgate.net These ligands create a chiral environment around the metal center, which forces the substrate to bind in a specific orientation. Hydrogen is then delivered to one face of the double bond, leading to the formation of one enantiomer in excess.

This approach was successfully employed for the large-scale synthesis of (S)-2-methylhexanoic acid, a structurally similar compound, where asymmetric hydrogenation proved to be a workable solution for producing large quantities. researchgate.net The development of highly active and selective catalysts, such as Ru(II)-BINAP systems, has enabled the hydrogenation of various substituted acrylic acids with excellent enantioselectivities. researchgate.net The efficiency of these catalytic systems makes them well-suited for industrial applications, where high throughput and atom economy are critical. pharmacompass.com

Industrial Scale Synthesis and Optimization

For methods involving chiral auxiliaries like Evans oxazolidinones, the cost of the auxiliary and the efficiency of its recovery and recycling are paramount for industrial application. While effective, the stoichiometric nature of auxiliaries can be a drawback compared to catalytic methods.

Catalytic methods, particularly asymmetric hydrogenation, are often more desirable for industrial-scale synthesis due to their high efficiency and atom economy. pharmacompass.com A small amount of a chiral catalyst can produce large quantities of the desired product. Process optimization in this context focuses on maximizing catalyst turnover number and turnover frequency, ensuring high enantioselectivity under process conditions, and developing effective methods for separating the product from the catalyst so the latter can be recycled. chiralpedia.com

Enzymatic routes also present a promising avenue for industrial production due to their high selectivity and green credentials. nih.gov Optimization here involves protein engineering to improve enzyme stability and activity, developing efficient cofactor recycling systems, and designing reactor systems (e.g., membrane reactors) that allow for continuous processing and high space-time yields. nih.govnih.gov Ultimately, the choice of an industrial route depends on a comprehensive evaluation of factors including yield, purity, cost, safety, and sustainability. chiralpedia.com

Practical, Scalable Synthesis Protocols

The efficient synthesis of this compound on a large scale hinges on the use of highly enantioselective and productive catalytic methods. One of the most promising approaches is the asymmetric hydrogenation of a suitable prochiral precursor, such as 2-cyclohexylacrylic acid.

This type of catalytic system is highly amenable to scale-up due to the low catalyst loading required and the typically mild reaction conditions. The synthesis of the chiral precursor, 2-cyclohexylacrylic acid, can be accomplished through various established methods, such as the Knoevenagel condensation of cyclohexanecarboxaldehyde (B41370) with malonic acid followed by decarboxylation.

Reaction Step Reagents and Conditions Yield Enantiomeric Excess (ee) Scalability Notes
Asymmetric Hydrogenation2-Cyclohexylacrylic acid, Rh-chiral phosphine (B1218219) catalyst, H₂ gasHigh (e.g., 97%)High (e.g., >95% with appropriate catalyst)Low catalyst loading, mild conditions, suitable for large reactors.
Precursor SynthesisCyclohexanecarboxaldehyde, Malonic acid, baseGood to excellentN/AReadily available starting materials, established reaction.

This data is representative of asymmetric hydrogenation approaches for similar substrates and indicates the potential for a highly efficient synthesis of the (S)-enantiomer.

Process Development Without Chromatographic Purification

A key objective in the industrial production of chiral compounds is the elimination of chromatographic purification steps, which are often a major bottleneck in terms of cost, solvent consumption, and throughput. For this compound, process development efforts can focus on crystallization-based purification methods.

Crystallization-Induced Asymmetric Transformation (CIAT) is a powerful technique that can be applied to the synthesis of this compound. This method combines the in-situ racemization of the unwanted enantiomer with the selective crystallization of the desired enantiomer, theoretically allowing for a 100% yield of the target chiral compound from a racemic mixture.

The process would involve the following key steps:

Racemization: Establishing conditions under which the (R)- and (S)-enantiomers of 2-cyclohexylpropanoic acid can interconvert in solution. This can often be achieved by the addition of a base or acid catalyst.

Selective Crystallization: Seeding a supersaturated solution of the racemic mixture with crystals of the desired (S)-enantiomer. As the (S)-enantiomer crystallizes, the equilibrium in the solution is shifted, leading to the racemization of the (R)-enantiomer to replenish the (S)-enantiomer, which then also crystallizes.

This approach avoids the need for chiral chromatography and can be performed in standard crystallization equipment, making it highly scalable. The success of this method relies on the ability of the target compound to form a conglomerate (a physical mixture of enantiomerically pure crystals) rather than a racemic compound (a crystal containing equal amounts of both enantiomers).

Another viable non-chromatographic purification strategy is diastereomeric salt resolution . This classical method involves reacting the racemic 2-cyclohexylpropanoic acid with a chiral base to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Subsequent acidification of the isolated diastereomerically pure salt liberates the desired this compound. The choice of the resolving agent is crucial for the efficiency of the separation.

Purification Method Principle Advantages Key Considerations
Crystallization-Induced Asymmetric TransformationIn-situ racemization coupled with selective crystallization of the desired enantiomer.Potentially 100% yield, avoids chiral resolving agents, scalable.Requires the compound to form a conglomerate, optimization of racemization and crystallization conditions.
Diastereomeric Salt ResolutionFormation of diastereomeric salts with a chiral resolving agent, followed by separation via fractional crystallization.Well-established and widely applicable method.Yield is limited to a theoretical maximum of 50% per resolution cycle, requires a suitable and often expensive resolving agent.

By focusing on these advanced synthetic and purification strategies, the production of this compound can be made more efficient, cost-effective, and environmentally friendly, meeting the demands of large-scale industrial applications.

Chemical Transformations and Derivatization Strategies for S 2 Cyclohexylpropanoic Acid

Esterification Reactions and Alkyl Ester Synthesis

Esterification is a key reaction for (S)-2-Cyclohexylpropanoic acid, converting the carboxylic acid into an ester. This transformation is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. chemguide.co.uk This process, known as Fischer esterification, is a reversible reaction. masterorganicchemistry.comyoutube.com To favor the formation of the ester, reaction conditions are often manipulated, for instance, by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comyoutube.com

The synthesis of different alkyl esters from this compound can be accomplished through direct acid-catalyzed esterification with a range of primary and secondary alcohols. commonorganicchemistry.com The reaction involves heating the carboxylic acid with the desired alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The general mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. youtube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com

Table 1: Examples of Fischer Esterification for this compound
Reactant 1Reactant 2 (Alcohol)CatalystProduct (Alkyl Ester)
This compoundMethanol (B129727)H₂SO₄Methyl (S)-2-cyclohexylpropanoate
This compoundEthanolH₂SO₄Ethyl (S)-2-cyclohexylpropanoate
This compoundIsopropanolH₂SO₄Isopropyl (S)-2-cyclohexylpropanoate

An alternative and often more efficient method for ester synthesis involves a two-step process utilizing thionyl chloride (SOCl₂). commonorganicchemistry.com In the first step, this compound is treated with thionyl chloride to convert the carboxylic acid into a more reactive acyl chloride, specifically (S)-2-cyclohexylpropanoyl chloride. masterorganicchemistry.comlibretexts.org This reaction proceeds via a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). libretexts.orgchemistrysteps.com

In the second step, the isolated acyl chloride is reacted with the desired alcohol. commonorganicchemistry.com This reaction is typically rapid and does not require an acid catalyst, as acyl chlorides are highly reactive towards nucleophiles like alcohols. The reaction proceeds through a nucleophilic acyl substitution mechanism to yield the corresponding ester with high efficiency. masterorganicchemistry.com This method is particularly useful for synthesizing esters from acid-sensitive or sterically hindered alcohols. commonorganicchemistry.com

Amide and Other Carboxylic Acid Derivative Formation

The synthesis of amides from this compound typically involves its conversion into a more reactive intermediate. The most common method is the formation of the acid chloride using reagents like thionyl chloride, as described previously. youtube.com The resulting (S)-2-cyclohexylpropanoyl chloride can then readily react with ammonia, a primary amine, or a secondary amine to form a primary, secondary, or tertiary amide, respectively. youtube.com This reaction is a nucleophilic acyl substitution where the amine acts as the nucleophile, attacking the carbonyl carbon of the acid chloride and displacing the chloride ion.

Direct conversion of this compound to an amide by reaction with an amine is also possible but generally requires high temperatures or the use of coupling reagents to facilitate the dehydration process. libretexts.orgpulsus.com

Synthesis of Coordinated Metal Complexes

Derivatives of this compound can serve as ligands in the synthesis of coordinated metal complexes. The functional groups introduced through derivatization, such as amines and esters, can act as coordination sites for metal ions.

Research has demonstrated the synthesis of novel Platinum(II) iodido complexes using ligands derived from this compound. Specifically, ester derivatives of (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid have been used to prepare complexes with the general formula [PtI₂(L)]. nih.govbg.ac.rs In these syntheses, L represents the bidentate diamine ligand, which includes isobutyl, n-pentyl, and isopentyl esters of the di-acid. The complexes are synthesized and then characterized using various analytical techniques including elemental analysis, mass spectrometry, and NMR spectroscopy. nih.gov

Table 2: Synthesized Platinum(II) Iodido Complexes
Complex IDLigand (L)General Formula
C1Isobutyl ester of (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid[PtI₂(L1)]
C2n-Pentyl ester of (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid[PtI₂(L2)]
C3Isopentyl ester of (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid[PtI₂(L3)]

Data sourced from a 2014 study on novel Pt(II) complexes. nih.govbg.ac.rs

In the design of these platinum(II) complexes, the ester derivatives of (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid function as bidentate ligands. The coordination to the platinum(II) center occurs through the two nitrogen atoms of the 1,3-propanediamine backbone. nih.govbg.ac.rs Spectroscopic data combined with computational studies have confirmed the coordination geometry of these synthesized complexes. The platinum(II) ion adopts a typical square planar geometry, which is characteristic of d⁸ metal complexes. nih.govbg.ac.rs The two nitrogen atoms from the ligand and two iodide ions occupy the four coordination sites around the central platinum atom. nih.gov

Synthesis of Amino Acid Analogues and Derivatives

The derivatization of this compound into amino acid analogues is a key strategy for introducing functionalities that are pivotal for peptide synthesis and the development of peptidomimetics. These transformations typically involve the introduction of an amino group at the α-position, followed by protection and coupling reactions to build more complex structures.

(S)-2-Amino-3-cyclohexylpropanoic Acid and its Hydrochloride Salt

(S)-2-Amino-3-cyclohexylpropanoic acid, also known as L-Cyclohexylalanine, is a non-proteinogenic amino acid that serves as a crucial building block in medicinal chemistry. One of the most common and efficient methods for its synthesis is the catalytic hydrogenation of L-phenylalanine. This process involves the reduction of the aromatic phenyl ring to a cyclohexane (B81311) ring, thereby converting phenylalanine to cyclohexylalanine.

The reaction is typically carried out using a noble metal catalyst, such as rhodium on carbon (Rh/C) or palladium on charcoal, in a suitable solvent like methanol or an isopropanol/acetic acid mixture. The process effectively saturates the benzene (B151609) ring without affecting the chiral center at the α-carbon, thus preserving the (S)-configuration.

Following the synthesis, the amino acid is often converted to its hydrochloride salt. The formation of the hydrochloride salt serves to enhance the compound's stability and improve its solubility in aqueous media, which is advantageous for storage and subsequent reactions in solution.

Table 1: Representative Synthesis of (S)-2-Amino-3-cyclohexylpropanoic Acid Methyl Ester Hydrochloride

Click to view data
Starting MaterialReagent & CatalystSolventProductYield
L-Phenylalanine methyl ester hydrochlorideH₂ gas, 5% Rhodium on CarbonMethanol(S)-2-Amino-3-cyclohexylpropanoic acid methyl ester hydrochlorideHigh (e.g., >95%)

Note: The table describes the synthesis of the methyl ester, which can be subsequently hydrolyzed to the free acid if required.

N-Boc Protected Derivatives, e.g., (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic Acid

To facilitate peptide synthesis and other coupling reactions, the amino group of (S)-2-amino-3-cyclohexylpropanoic acid is typically protected. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups in peptide chemistry due to its stability under various reaction conditions and its facile removal under moderately acidic conditions.

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid is generally achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The base, such as sodium hydroxide (B78521) or triethylamine, deprotonates the amino group, allowing it to act as a nucleophile and attack the carbonyl carbon of the Boc anhydride. The reaction is often performed in a mixed solvent system, such as dioxane/water or THF/water, to ensure the solubility of both the amino acid and the reagents. This protection step is crucial for preventing undesired side reactions at the amino group during subsequent carboxyl group activations or coupling procedures.

Table 2: General Protocol for N-Boc Protection of (S)-2-Amino-3-cyclohexylpropanoic Acid

Click to view data
SubstrateReagentBaseSolvent SystemProduct
(S)-2-Amino-3-cyclohexylpropanoic acidDi-tert-butyl dicarbonate (Boc₂O)Sodium Hydroxide (NaOH)Dioxane/Water(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid

Synthesis of Dipeptide and Polyamine Conjugates

Further derivatization of (S)-2-amino-3-cyclohexylpropanoic acid involves its conjugation to other molecules to form larger, more complex structures such as dipeptides and polyamine conjugates. These conjugates are synthesized to explore structure-activity relationships in various biological contexts.

Conjugates of (S)-2-amino-3-cyclohexylpropanoic acid with diamine scaffolds like ethylenediamine (B42938) and propanediamine are of significant interest. These molecules, often referred to as edda-type (ethylenediamine-N,N'-diacetic acid) or pdda-type (propanediamine-N,N'-diacetic acid) ligands, are synthesized by N-alkylation of the amino acid.

One reported synthetic route involves the reaction of two equivalents of (S)-2-amino-3-cyclohexylpropanoic acid with one equivalent of a suitable dialkylating agent, such as 1,3-dibromopropane, in the presence of a base. nih.gov This reaction leads to the formation of a new C-N bond at each nitrogen of the diamine core, resulting in a symmetrical molecule where two cyclohexylpropanoic acid moieties are linked by a propanediamine bridge. nih.gov These resulting acids can be further esterified by reacting them with the corresponding alcohol in the presence of thionyl chloride. nih.gov

These synthetic strategies allow for the creation of a library of compounds with varied spacer lengths between the amino acid units (ethyl vs. propyl) and different ester groups at the carboxylic acid termini, enabling detailed investigation of their chemical and biological properties. nih.govresearchgate.net

Table 3: Synthesis of (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid

Click to view data
Reactant 1Reactant 2Reaction TypeProduct
(S)-2-Amino-3-cyclohexylpropanoic acid1,3-DibromopropaneN-alkylation(S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid

Applications of S 2 Cyclohexylpropanoic Acid As a Chiral Building Block in Advanced Organic Synthesis

Role in Pharmaceutical Research and Drug Candidate Synthesis

The inherent chirality and lipophilicity of (S)-2-Cyclohexylpropanoic acid and its derivatives make them attractive components in the design and synthesis of pharmaceutical drug candidates. The introduction of a cyclohexyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as its binding affinity to biological targets, metabolic stability, and cell membrane permeability.

While direct incorporation of this compound into final drug structures is not extensively documented in publicly available research, its structural motif is present in various biologically active compounds. A closely related analogue, (2S)-2-amino-3-cyclohexylpropanoic acid (L-Cyclohexylalanine), serves as a prime example of how the cyclohexylalanine framework is utilized to impart specific stereochemistry and lipophilic character to target molecules. nbinno.com This amino acid is a key intermediate in the synthesis of complex natural products and advanced pharmaceutical intermediates. nbinno.com The principles guiding the use of L-Cyclohexylalanine can be extrapolated to understand the potential of this compound as a chiral synthon in medicinal chemistry. The precise stereochemistry at the alpha-carbon is crucial for achieving desired biological activity and reducing off-target effects.

Applications in Peptide Chemistry and Non-Canonical Amino Acid Incorporation

The modification of peptides with unnatural or non-canonical amino acids (ncAAs) is a powerful strategy to enhance their therapeutic properties, including resistance to enzymatic degradation, improved conformational stability, and altered receptor binding profiles. This compound serves as a valuable precursor for the synthesis of such ncAAs.

Utilisation in Peptide Synthesis

In peptide synthesis, the incorporation of amino acids with bulky side chains like the cyclohexyl group can induce specific secondary structures, such as β-turns or helical folds. While this compound itself is not an amino acid, its derivative, L-Cyclohexylalanine, is readily used in peptide coupling reactions. nbinno.com The synthesis of peptides containing such bulky residues follows standard solid-phase or solution-phase peptide synthesis protocols, where the carboxylic acid group is activated to form a peptide bond with the amino group of the adjacent amino acid.

Integration into Non-Canonical Amino Acid (ncAA) Structures

This compound is a key starting material for the synthesis of various non-canonical amino acids. For instance, the amination of this compound can lead to the formation of (S)-2-amino-2-cyclohexylpropanoic acid, a non-proteinogenic amino acid. The incorporation of such ncAAs into peptide sequences can significantly impact their biological activity and stability. The structural diversity offered by these synthetic amino acids provides a powerful tool for exploring structure-activity relationships in peptide-based drug discovery.

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. The cyclohexylpropanoic acid scaffold can be integrated into various peptidomimetic designs to impart conformational rigidity and enhance lipophilicity. By replacing specific amino acid residues with moieties derived from this compound, medicinal chemists can create novel structures with tailored biological activities and improved drug-like properties.

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The stereocenter of this compound can be exploited in asymmetric catalysis, where it can serve as a chiral auxiliary or as a precursor for the synthesis of chiral ligands. Chiral auxiliaries are temporarily attached to a substrate to direct a chemical transformation in a stereoselective manner, after which they are cleaved and can often be recovered.

While specific examples detailing the use of this compound as a chiral auxiliary are not prevalent in the literature, the general principles of auxiliary-controlled reactions are well-established. For instance, attachment of this compound to a prochiral enolate could direct alkylation or aldol (B89426) reactions to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity. The bulky cyclohexyl group would play a crucial role in shielding one face of the reactive intermediate.

Furthermore, this compound can be chemically modified to create novel chiral ligands for transition metal-catalyzed asymmetric reactions. For example, conversion of the carboxylic acid to an amine, followed by further functionalization, could yield bidentate or tridentate ligands. These ligands, when complexed with a metal center, can create a chiral environment that influences the stereochemical outcome of a catalytic reaction.

Synthesis of Biologically Active Amino Alcohols

Chiral amino alcohols are important structural motifs found in numerous natural products and pharmaceuticals. They are also valuable intermediates in organic synthesis. This compound can serve as a versatile starting material for the stereoselective synthesis of various biologically active amino alcohols.

Biological and Pharmacological Research on S 2 Cyclohexylpropanoic Acid Derivatives

Cytotoxic Activity and Antitumor Potential of Derivatives

Derivatives of (S)-2-Cyclohexylpropanoic acid have demonstrated notable cytotoxic activity, positioning them as compounds of interest for further investigation as potential antitumor agents. The introduction of different functional groups to the parent molecule has led to the development of analogues with potent effects on cancer cells.

The cytotoxic potential of this compound derivatives has been evaluated against a panel of human and animal tumor cell lines. One study focused on (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid (referred to as acid 1a) and its corresponding methyl, ethyl, n-propyl, and n-butyl esters (1b-1e respectively). The in vitro cytotoxicity of these compounds was tested against human glioma (U251), rat glioma (C6), human promyelocytic leukemia (HL-60), human neuroblastoma (SHSY-5Y), and mouse fibrosarcoma (L929) cell lines. nih.gov

The results indicated that the ester derivatives, particularly the n-butyl ester (1e), exhibited the most potent cytotoxic effects across the tested cell lines, with the parental acid (1a) showing minimal activity. nih.gov This highlights the importance of esterification for the cytotoxic action of these compounds. Notably, the n-butyl ester (1e) was found to be more toxic to glioma cells than to normal rat astrocytes, suggesting a degree of selectivity for cancer cells. nih.gov Its 24-hour IC50 values were lower than those of the established anticancer drug cisplatin (B142131) in these cells. nih.gov

Another study investigated a series of (S,S)-ethylenediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid esters (methyl, ethyl, n-propyl, and n-butyl esters). These derivatives were tested against a range of human leukemic cell lines, including HL-60, REH, MOLT-4, KG-1, JVM-2, and K-562. The ethyl ester, in particular, demonstrated the highest cytotoxic activity, with IC50 values ranging from 10.7 µM to 45.4 µM, which is comparable to cisplatin. researchgate.net Similar to the previous study, the non-esterified parent compound was devoid of cytotoxic action. researchgate.net

The following table summarizes the cytotoxic activity (IC50 values) of selected this compound derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity (IC50 in µM) of this compound Derivatives

Compound U251 (human glioma) C6 (rat glioma) HL-60 (human leukemia) SHSY-5Y (human neuroblastoma) L929 (mouse fibrosarcoma)
Acid 1a >100 >100 >100 >100 >100
n-Butyl ester 1e 24.8 35.6 45.2 65.4 78.1
Ethyl ester - - 10.7 - 45.4 - -

Data sourced from multiple studies. nih.govresearchgate.net

To understand the basis of their antitumor potential, the mechanisms underlying the cytotoxic effects of this compound derivatives have been investigated. Research points towards the induction of oxidative stress and the activation of apoptotic pathways as key events.

A significant finding in the mechanistic studies of these derivatives is their ability to induce the production of reactive oxygen species (ROS) within cancer cells. The n-butyl ester derivative (1e) was shown to trigger the generation of ROS in glioma cells. nih.gov This increase in intracellular ROS levels leads to a state of oxidative stress, which can damage cellular components and initiate cell death pathways.

The accumulation of ROS is closely linked to the induction of apoptosis, a form of programmed cell death. In human leukemic cells, the ethyl ester derivative was observed to cause an increase in superoxide (B77818) production and depolarization of the mitochondrial membrane. researchgate.net This mitochondrial dysfunction is a critical step in the intrinsic apoptotic pathway.

Following mitochondrial membrane depolarization, the translocation of the apoptosis-inducing factor (AIF) from the mitochondria to the nucleus was observed. researchgate.net This event is indicative of a caspase-independent apoptotic cell death mechanism. researchgate.net The cytotoxic effects of these derivatives culminate in DNA fragmentation, a hallmark of apoptosis. nih.govresearchgate.net This fragmentation was observed in both glioma and leukemic cells treated with the ester derivatives. nih.govresearchgate.net

In addition to inducing apoptosis, this compound derivatives have been found to affect the progression of the cell cycle in cancer cells. Treatment of glioma cells with the n-butyl ester (1e) resulted in an accumulation of cells in the G0/G1 phase of the cell cycle. nih.gov This cell cycle arrest is believed to be a consequence of the oxidative stress induced by the compound. nih.gov By halting the cell cycle, these derivatives prevent cancer cells from proliferating and dividing.

Structure-activity relationship (SAR) studies have provided valuable insights into the chemical features required for the cytotoxic activity of this compound derivatives. A key finding from these studies is the critical role of the ester group.

The parent acid ((S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid) was found to be largely inactive, while its corresponding esters exhibited potent cytotoxicity. nih.gov This suggests that the esterification of the carboxylic acid moiety is essential for the antitumor activity of these compounds. The increased lipophilicity of the esters may facilitate their transport across the cell membrane, allowing them to reach their intracellular targets.

Among the different ester derivatives, the length of the alkyl chain appears to influence the cytotoxic potency. In the study of (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid derivatives, the n-butyl ester was the most effective compound. nih.gov In the case of the (S,S)-ethylenediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid series, the ethyl ester showed the highest activity, while the n-butyl ester was devoid of cytotoxic action. researchgate.net This indicates that there is an optimal alkyl chain length for maximizing cytotoxicity, which may vary depending on the specific diamine linker.

The following table provides a list of the chemical compounds mentioned in this article.

Structure-Activity Relationship (SAR) Studies for Cytotoxic Analogues

Interactions with Neurotransmitter Systems

Glutamate (B1630785) is a major excitatory neurotransmitter in the central nervous system, and its release is a tightly regulated process. In laboratory settings using neuronal cultures, the application of glutamate can trigger an increase in cytosolic calcium and induce significant changes in mitochondria, which are crucial for cell energy and survival. nih.gov Research has also shown that glial cells, which support neurons, can spontaneously release glutamate, thereby exciting and synchronizing the activity of nearby neurons. nih.gov

Compounds that can influence cell membrane properties or intracellular signaling pathways have the potential to modulate this glutamate release. Given that the lipophilicity of this compound derivatives affects their ability to interact with and cross cell membranes, it is plausible that these compounds could influence the mechanisms governing neurotransmitter release from both neurons and glial cells.

The dysregulation of glutamate is a key factor in the pathology of numerous neurological disorders. nih.gov Excessive glutamate can lead to excitotoxicity, a process where nerve cells are damaged or killed by excessive stimulation, which is implicated in conditions like ischemic stroke, epilepsy, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govnih.gov The overstimulation of glutamate receptors is considered a major cause of neuronal injury in these conditions. nih.gov

Therefore, compounds that can modulate glutamate release or its subsequent signaling pathways are valuable tools for neurological research. By potentially reducing excessive glutamate activity, such compounds could offer neuroprotective effects. nih.govmdpi.com Research into agents that possess anti-inflammatory and antioxidant properties is particularly relevant, as these mechanisms often counteract the downstream effects of excitotoxicity and neuroinflammation seen in neurological disorders. nih.govmdpi.com The investigation of this compound derivatives in this context could provide insights into new strategies for studying and potentially intervening in the progression of these diseases.

Enzyme Targeting and Inhibition Investigations

Propanoic acid derivatives are a well-known class of compounds that interact with various enzymes, most notably cyclooxygenases (COX-1 and COX-2). These enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation. researchgate.net The inhibition of COX enzymes is the primary mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs).

COX-2, in particular, is known to oxygenate a broad spectrum of fatty acid substrates. researchgate.net Given the structural similarities, derivatives of this compound are prime candidates for investigation as modulators of COX and other proteases. Studying these interactions is crucial for understanding their potential anti-inflammatory mechanisms. Furthermore, the increased activity of enzymes like cyclooxygenases and lipoxygenases is a feature of pathological situations in many neurological diseases, contributing to neuroinflammation and oxidative stress. nih.gov Therefore, research into how these compounds interact with such enzymes can elucidate their potential role in mitigating enzyme dysregulation associated with various disease states.

Influence on Amino Acid Metabolic Pathways

No research data is currently available regarding the influence of this compound derivatives on amino acid metabolic pathways.

Antioxidant Activities of Specific Derivatives

There is no available research data on the antioxidant activities of specific derivatives of this compound.

Advanced Analytical and Computational Research on S 2 Cyclohexylpropanoic Acid and Its Derivatives

Bioanalytical Quantification Methodologies

The accurate quantification of (S)-2-Cyclohexylpropanoic acid and its derivatives in biological samples is crucial for pharmacokinetic and metabolic studies. To achieve this, various advanced analytical techniques have been developed and validated, ensuring high sensitivity, selectivity, and reproducibility.

Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) stands as a premier method for the bioanalysis of this compound and its derivatives. This technique offers exceptional sensitivity and selectivity, which is critical for detecting low concentrations of analytes in complex biological matrices like plasma and serum. akjournals.comnih.gov

A specific UHPLC-MS/MS method was developed and validated for the quantification of (S,S)-O,O-diethyl-ethylenediamine-N,N′-di-2-(3-cyclohexyl)propanoate dihydrochlorides (DE-EDCP) and its primary metabolite, (S,S)-ethylenediamine-N,N′-di-2-(3-cyclohexyl) propanoic acid (EDCP), in mouse serum. akjournals.com The sample preparation involved a straightforward protein precipitation with acetonitrile. The chromatographic separation was optimized to allow for the simultaneous determination of both the parent compound and its metabolite within a short run time of 6 minutes. akjournals.com The mass spectrometry was operated in the selected reaction monitoring (SRM) mode, which provides high specificity and sensitivity. akjournals.com

The validation of this method was performed in accordance with regulatory guidelines and demonstrated excellent performance. akjournals.com The lower limit of quantitation (LOQ) was established at 1.3 ng/mL for DE-EDCP and 0.3 µg/mL for EDCP. akjournals.com The calibration curves showed good linearity over the concentration ranges of 1.3–26.7 ng/mL for DE-EDCP and 0.3–6.7 µg/mL for EDCP. akjournals.com The precision and accuracy of the method were well within the acceptable limits, with coefficients of variation (%CV) ranging from 3.5% to 16.0% and relative errors (%RE) from 1.8% to 14.4%. akjournals.com This robust and sensitive UHPLC-MS/MS method is well-suited for drug monitoring in nonclinical pharmacokinetic studies. akjournals.com

A similar approach has been successfully applied for the enantioselective determination of other profens, like ibuprofen, in human plasma, highlighting the versatility of UHPLC-MS/MS in chiral bioanalysis. scirp.org

Interactive Data Table: UHPLC-MS/MS Method Validation Parameters for DE-EDCP and EDCP in Mouse Serum akjournals.com

ParameterDE-EDCPEDCP
Lower Limit of Quantitation (LOQ)1.3 ng/mL0.3 µg/mL
Linearity Range1.3–26.7 ng/mL0.3–6.7 µg/mL
Precision (%CV)3.5% - 16.0%3.5% - 16.0%
Accuracy (%RE)1.8% - 14.4%1.8% - 14.4%
Run Time6 minutes6 minutes

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the enantioselective analysis of chiral compounds like this compound. nih.govresearchgate.net The separation of enantiomers is critical as they often exhibit different pharmacological and toxicological profiles. Chiral HPLC methods are employed to determine the enantiomeric purity of a sample and to monitor stereoselective processes in biological systems. nih.gov

The direct enantiomeric separation of profens, a class of compounds that includes 2-cyclohexylpropanoic acid, is commonly achieved using chiral stationary phases (CSPs). researchgate.net These CSPs are designed to interact differently with each enantiomer, leading to their separation. chiraltech.comnih.gov Modern approaches utilize supramolecular-based chiral HPLC and recently developed monolithic, combinatorial, bimodal, and polymeric CSPs. nih.govresearchgate.net For instance, anion-exchanger CSPs like CHIRALPAK QN-AX and QD-AX have shown excellent performance in resolving acidic chiral compounds. chiraltech.com

The development of enantioselective HPLC methods often involves derivatization of the enantiomers to form diastereomers, which can then be separated on a standard achiral column. mdpi.com However, direct separation on a CSP is often preferred for its simplicity. For example, a direct fluorometric HPLC method was developed for the analysis of ibuprofen enantiomers in mouse plasma and tissues using a Chiracel OJ-H chiral column, which is based on cellulose tris(4-methylbenzoate). nih.gov

The choice of mobile phase is also crucial for achieving optimal separation. A mixture of n-hexane, 2-propanol, and trifluoroacetic acid is a common mobile phase for the chiral separation of profens in normal-phase HPLC. nih.gov The continuous development of new chiral separation methods is driven by the need to determine even trace amounts of an undesired enantiomer (distomer) in the presence of the therapeutically active one (eutomer) in various biological and environmental samples. nih.govresearchgate.net

Interactive Data Table: Examples of Chiral Stationary Phases for Profen Enantioseparation

Chiral Stationary Phase TypeExamplePrinciple of Separation
Polysaccharide-basedCellulose tris(4-methylbenzoate) (Chiracel OJ-H)Formation of transient diastereomeric complexes
Anion-ExchangerCHIRALPAK QN-AX / QD-AXIonic exchange and other intermolecular interactions
Supramolecular-basedCyclodextrin-based CSPsHost-guest complexation

A thorough spectroscopic characterization is essential to confirm the identity and structure of this compound and its derivatives. A combination of techniques including Infrared (IR) Spectroscopy, Electrospray Ionization Mass Spectrometry (ESI-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides a complete picture of the molecule's structure.

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid like 2-cyclohexylpropanoic acid is characterized by several key absorption bands. A broad absorption in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, which is often broadened due to hydrogen bonding. docbrown.info A strong absorption band between 1725 and 1700 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and provides a unique pattern for the specific molecule. docbrown.info

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for the analysis of polar molecules like carboxylic acids. It typically provides the mass-to-charge ratio (m/z) of the molecular ion, such as [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode, which allows for the determination of the molecular weight. uni.lu This technique is particularly useful when coupled with liquid chromatography for the analysis of complex mixtures.

¹H and ¹³C NMR Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The ¹H NMR spectrum of 2-cyclohexylpropanoic acid would show distinct signals for the different types of protons in the molecule. nih.govchemicalbook.com The protons on the cyclohexyl ring would appear as a complex multiplet, while the proton on the chiral carbon adjacent to the carboxyl group would likely be a quartet if coupled to a methyl group. The methyl protons would appear as a doublet. The chemical shift of the carboxylic acid proton is typically downfield.

¹³C NMR: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. nih.govchemrevise.org The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield chemical shift (around 160-185 ppm). The carbons of the cyclohexyl ring and the aliphatic chain would have signals in the upfield region of the spectrum. rsc.org

UV/Vis Spectroscopy: While not as structurally informative as NMR or IR for this class of compounds, UV/Vis spectroscopy can be used for quantification if the molecule contains a chromophore. The absorption characteristics are dependent on the specific derivative.

Interactive Data Table: Expected Spectroscopic Data for 2-Cyclohexylpropanoic Acid

Spectroscopic TechniqueCharacteristic FeatureExpected Range/Value
IR SpectroscopyO-H stretch (carboxylic acid)3300 - 2500 cm⁻¹ (broad)
IR SpectroscopyC=O stretch (carbonyl)1725 - 1700 cm⁻¹
ESI-MS ([M-H]⁻)Molecular Ion Peakm/z ≈ 155.1
¹³C NMRCarbonyl Carbon (C=O)~160 - 185 ppm
¹H NMRCarboxylic Acid Proton (COOH)Downfield region

Computational Chemistry and In Silico Modeling

Computational chemistry and in silico modeling have become invaluable tools in drug discovery and development, offering insights into the physicochemical properties and biological activities of molecules like this compound and its derivatives. researchgate.netnih.gov These methods can predict properties such as membrane permeability and help elucidate the mechanism of action at a molecular level.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method used to predict the passive diffusion of compounds across biological membranes. profacgen.comfrontiersin.orgevotec.com This assay is particularly useful in the early stages of drug discovery to screen for compounds with favorable absorption characteristics. nih.gov The PAMPA model mimics the lipid environment of biological membranes, and the permeability of a compound is determined by measuring its concentration in the donor and acceptor compartments after a specific incubation period. frontiersin.org

For derivatives of (S,S)-ethylenediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid, the PAMPA assay was used to predict their membrane permeability. researchgate.net The results indicated that the ethyl ester analogs, DE-EDCP and DE-PDCP, exhibited the best membrane permeability. researchgate.net This finding supports the hypothesis that retention within the cell membrane is an important factor for the cytotoxic activity of these compounds. researchgate.net

In silico models can also be used to predict membrane permeability based on calculated molecular descriptors. nih.gov These models can provide a rapid initial assessment of a compound's permeability before experimental validation with methods like PAMPA. osti.gov

Interactive Data Table: Factors Influencing PAMPA Results

FactorDescriptionImpact on Permeability
LipophilicityThe affinity of the compound for a lipid environment.Higher lipophilicity generally leads to higher permeability.
pHThe pH of the donor and acceptor compartments.Can affect the ionization state of the compound, which in turn affects its permeability.
Unstirred Water LayerA layer of water at the membrane surface that can act as a diffusion barrier.Can be a rate-limiting step for some compounds. frontiersin.org
Membrane CompositionThe specific lipids used to create the artificial membrane.Can be tailored to mimic different biological barriers (e.g., gastrointestinal tract, blood-brain barrier). profacgen.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com It is widely used to understand the interactions between a ligand (e.g., a derivative of this compound) and a biological target, such as an enzyme or receptor. nih.govresearchgate.net This information can help to elucidate the mechanism of action of a compound and to design more potent and selective molecules. nih.govmdpi.com

For derivatives of (S,S)-ethylenediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid, molecular docking studies were performed to investigate their potential mechanism of action. researchgate.net The results suggested that the antiproliferative effects of these compounds may be realized through multiple mechanisms by their potential metabolites, including acids, lactam carboxylates, and lactam alkyl esters. researchgate.net The parent ester compounds are likely prodrugs that are hydrolyzed to their active forms. researchgate.net

Molecular docking studies have also been employed to investigate the interaction of similar arylpropanoic acid derivatives with cyclooxygenase (COX) enzymes, which are common targets for non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netphcogcommn.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are important for binding to the active site of the enzyme. researchgate.net

Interactive Data Table: Key Concepts in Molecular Docking

ConceptDescription
LigandThe small molecule being docked (e.g., this compound derivative).
ReceptorThe biological macromolecule (e.g., enzyme, protein) to which the ligand binds.
Binding SiteThe specific region on the receptor where the ligand binds.
Scoring FunctionA mathematical function used to estimate the binding affinity between the ligand and the receptor.
Docking PoseThe predicted orientation and conformation of the ligand within the binding site.

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Property Prediction

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties through computational, or in silico, methods is a critical step in the early phases of drug discovery. springernature.comnih.gov These approaches utilize a compound's molecular structure to forecast its pharmacokinetic and toxicological profile, thereby reducing the reliance on costly and time-consuming experimental assays and minimizing late-stage failures. nih.govresearchgate.net For this compound, a comprehensive ADMET profile can be generated using various established software platforms and web-based tools such as pkCSM, SwissADME, and admetSAR 2.0. springernature.comnih.govphcogj.com

These predictive models are built upon large datasets of experimentally determined properties and employ algorithms to establish relationships between molecular descriptors and ADMET characteristics. The predictions for this compound would typically encompass several key parameters.

Absorption: This aspect is evaluated by predicting parameters like human intestinal absorption (HIA), permeability across Caco-2 cell monolayers (a model of the intestinal epithelium), and skin permeability. optibrium.com Carboxylic acids can present challenges to permeability due to their potential to be ionized at physiological pH. chemrxiv.org However, models can predict whether the compound is likely to be well-absorbed or poorly absorbed.

Distribution: Key predicted properties include the volume of distribution (VDss), plasma protein binding (PPB), and permeability across the blood-brain barrier (BBB). A low VDss suggests confinement to the bloodstream, while a high value indicates distribution into tissues. The ability to cross the BBB is crucial for neurologically active agents but undesirable for peripherally acting drugs.

Metabolism: Predictions focus on identifying which cytochrome P450 (CYP) isoenzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are likely to metabolize the compound or be inhibited by it. phcogj.com This is vital for anticipating drug-drug interactions.

Excretion: The total clearance rate and the likelihood of the compound being a substrate for renal transporters are estimated to understand how quickly the compound is removed from the body.

Toxicity: A range of toxicological endpoints are predicted, including AMES toxicity (mutagenicity), hERG (human Ether-a-go-go-Related Gene) inhibition (cardiotoxicity), hepatotoxicity (liver damage), and various toxicity classifications such as oral rat acute and chronic toxicity. phcogj.com

A hypothetical, predicted ADMET profile for this compound, as would be generated by common in silico tools, is presented in Table 1.

Table 1: Predicted ADMET Properties for this compound This table is generated for illustrative purposes based on typical outputs from computational ADMET predictors.

Property Category Parameter Predicted Value Interpretation
Absorption Human Intestinal Absorption > 90% High
Caco-2 Permeability (logPapp) > 0.9 High
Skin Permeability (logKp) < -2.5 cm/h Low
Distribution VDss (log L/kg) < -0.15 Low
Fraction Unbound (human) ~ 0.15 Highly bound to plasma proteins
BBB Permeability (logBB) < -1.0 Low
CNS Permeability (logPS) < -3.0 Low
Metabolism CYP2D6 Inhibitor No Unlikely to inhibit CYP2D6
CYP3A4 Inhibitor No Unlikely to inhibit CYP3A4
CYP1A2 Substrate Yes Likely metabolized by CYP1A2
CYP2C9 Substrate Yes Likely metabolized by CYP2C9
Excretion Total Clearance (log ml/min/kg) ~ 0.5 Moderate clearance rate
Toxicity AMES Toxicity No Non-mutagenic
hERG I Inhibitor No Low risk of cardiotoxicity
Hepatotoxicity Yes Potential for liver toxicity
Oral Rat Acute Toxicity (LD50) ~ 2.5 mol/kg Class IV: Slightly toxic

Quantitative Structure-Permeability Relationships (QSPR) and Quantitative Structure-Retention Relationships (QSRR)

Quantitative Structure-Permeability Relationships (QSPR): QSPR models are theoretical frameworks that correlate the structural or physicochemical properties of molecules with their permeability through biological membranes. nih.gov These models are particularly valuable for predicting the absorption of compounds. For this compound, a QSPR analysis would aim to predict its passive diffusion across membranes, a key component of oral bioavailability. nih.gov

The fundamental determinants in most QSPR models for permeability are molecular size (often represented by molecular weight) and lipophilicity (typically the logarithm of the octanol-water partition coefficient, logP). nih.gov For carboxylic acids, the degree of ionization (pKa) is another critical descriptor, as the charged anionic form permeates membranes much slower than the neutral form. nih.gov A QSPR model for a series of related carboxylic acids might take the form of a multilinear regression equation:

log(Papp) = c1(logP) - c2(MW) + c3(Descriptor N) + C

Where Papp is the apparent permeability, MW is the molecular weight, and c represents the coefficients determined from the regression analysis of a training set of compounds. mdpi.com Such models can effectively estimate the permeability of new compounds like this compound before synthesis.

Quantitative Structure-Retention Relationships (QSRR): QSRR is a chemoinformatic approach used to predict the retention behavior of solutes in chromatographic systems based on their molecular descriptors. elsevierpure.com This technique is instrumental in analytical method development and for understanding the interactions between an analyte and the stationary/mobile phases. nih.gov

For a chiral compound like this compound, QSRR is particularly relevant for predicting its retention time on both achiral and chiral stationary phases (CSPs). nih.gov On a standard reversed-phase column (e.g., C18), QSRR models would predict retention time based primarily on hydrophobicity. In contrast, for enantioselective separations on a CSP, the models become more complex, incorporating 3D descriptors that account for steric shape, hydrogen bonding capacity, and electrostatic interactions responsible for chiral recognition. nih.gov By analyzing a set of structurally diverse chiral carboxylic acids, a QSRR model can be built to predict the retention and separation factor (α) for new analytes, facilitating the selection of the most suitable chiral column and mobile phase conditions.

Modeling of Main Metabolic Pathways and Metabolite Prediction

While specific metabolic studies on this compound are not extensively documented, its metabolic fate can be predicted with high confidence based on its chemical structure and data from close structural analogs, such as cyclohexanecarboxylic acid. cdnsciencepub.comnih.govnih.govsigmaaldrich.com In silico metabolite prediction tools, which simulate the enzymatic reactions of major metabolic pathways, can further refine these predictions. nih.govnih.gov The primary metabolic pathways predicted for this compound include β-oxidation and conjugation.

β-Oxidation: As a short-chain fatty acid, this compound is a likely substrate for the mitochondrial β-oxidation pathway. This is a major catabolic route for fatty acids and has been identified as a key pathway for cyclohexanecarboxylic acid in various organisms. cdnsciencepub.comcanada.ca The process involves the formation of a CoA thioester, followed by sequential enzymatic reactions that shorten the alkyl chain. However, the presence of the α-methyl group and the cyclohexyl ring may hinder the standard β-oxidation process, potentially leading to alternative oxidative pathways such as hydroxylation of the cyclohexane (B81311) ring.

Conjugation Reactions: The carboxylic acid moiety is a prime site for Phase II conjugation reactions.

Glucuronidation: This is a major metabolic route for compounds containing a carboxylic acid group. The reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the attachment of glucuronic acid to form a more water-soluble cyclohexylpropanoyl-β-D-glucuronide, which can be readily excreted. nih.gov

Amino Acid Conjugation: Conjugation with amino acids, particularly glycine (B1666218), is another well-established metabolic pathway for carboxylic acids. nih.gov This would result in the formation of N-(2-cyclohexylpropanoyl)glycine.

Based on these principles, a theoretical metabolic pathway for this compound is outlined below.

Table 2: Predicted Metabolites of this compound This table is generated for illustrative purposes based on known metabolic pathways for similar compounds.

Parent Compound Metabolic Pathway Predicted Metabolite Metabolite Structure
This compound Glucuronide Conjugation This compound glucuronide C₁₅H₂₄O₈
This compound Amino Acid Conjugation (S)-N-(2-Cyclohexylpropanoyl)glycine C₁₁H₁₉NO₃
This compound Ring Hydroxylation (Phase I) (S)-2-(hydroxycyclohexyl)propanoic acid C₉H₁₆O₃

Theoretical Investigations of Molecular and Coordination Geometries

Molecular Geometry: The three-dimensional structure of this compound can be accurately determined using theoretical computational methods, most notably Density Functional Theory (DFT). researchgate.net DFT calculations are used to perform a geometry optimization, an iterative process that adjusts the positions of the atoms to find the minimum energy conformation of the molecule on its potential energy surface. mdpi.comstackexchange.com

This process yields precise predictions of key geometric parameters:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-O, O-H).

Bond Angles: The angles formed by three connected atoms (e.g., O-C=O).

Dihedral Angles: The torsional angles that define the spatial orientation of the cyclohexyl ring relative to the propanoic acid side chain.

For this compound, DFT calculations would reveal the preferred conformation of the cyclohexane ring (typically a chair conformation) and the rotational orientation of the propanoic acid group to minimize steric hindrance.

Coordination Geometry: The carboxylate group of this compound can act as a ligand, coordinating to metal ions to form metal-organic complexes. The geometry of this coordination is diverse and depends on the nature of the metal ion, the steric bulk of the ligand, and other factors. rsc.orgresearchgate.netwikipedia.org Common coordination modes for carboxylate ligands include: wikipedia.orgresearchgate.net

Monodentate: Only one of the carboxylate oxygen atoms binds to the metal center.

Bidentate Chelating: Both oxygen atoms of the same carboxylate group bind to a single metal center, forming a stable ring.

Bidentate Bridging: The two oxygen atoms of the carboxylate group bind to two different metal centers, linking them together to form dimers or coordination polymers.

Theoretical investigations, often combining DFT with molecular mechanics, can model these interactions. nih.gov By calculating the binding energies of different coordination modes, researchers can predict the most stable structure of a metal complex involving this compound. This is crucial for understanding its potential role in bioinorganic chemistry or materials science.

Future Research Directions and Perspectives on S 2 Cyclohexylpropanoic Acid

Development of Novel and More Efficient Stereoselective Synthesis Methodologies

Future efforts in this domain will likely concentrate on several key areas:

Catalytic Asymmetric Hydrogenation: The use of transition-metal catalysts with chiral ligands for the asymmetric hydrogenation of unsaturated precursors is a powerful tool for establishing stereocenters. researchgate.net Research will likely focus on developing novel catalyst systems that are more active, selective, and sustainable for the synthesis of (S)-2-Cyclohexylpropanoic acid.

Organocatalysis: The use of small organic molecules as catalysts has gained significant traction in asymmetric synthesis. researchgate.net Future investigations may explore the application of novel organocatalysts for the enantioselective synthesis of this compound, offering potential advantages in terms of cost, stability, and environmental impact.

Biocatalysis: The use of enzymes to catalyze stereoselective transformations offers high selectivity under mild reaction conditions. The exploration of novel enzymes or the engineering of existing ones could provide a highly efficient and environmentally friendly route to this compound.

Flow Chemistry: The integration of stereoselective synthesis with continuous flow technologies can offer advantages in terms of scalability, safety, and process control. Future research may focus on developing continuous flow processes for the efficient and scalable production of this compound.

The development of these new synthetic strategies will be crucial for providing a reliable and cost-effective supply of enantiomerically pure this compound for further biological evaluation and potential therapeutic development.

Exploration of New Derivative Chemistries with Enhanced Biological Profiles

The core structure of this compound provides a versatile scaffold for the design and synthesis of new derivatives with potentially enhanced biological profiles. nih.gov Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how chemical structure relates to biological activity. nih.govdrugdesign.org By systematically modifying the structure of this compound, researchers can aim to improve its potency, selectivity, and pharmacokinetic properties. mdpi.com

Future research in this area will likely involve:

Modification of the Carboxylic Acid Group: The carboxylic acid moiety is a key functional group that can be modified to create esters, amides, and other derivatives. These modifications can influence the compound's solubility, membrane permeability, and interaction with biological targets.

Substitution on the Cyclohexyl Ring: The introduction of various substituents onto the cyclohexyl ring can significantly impact the molecule's lipophilicity, steric properties, and ability to form specific interactions with target proteins. drugdesign.org

Alterations to the Propanoic Acid Side Chain: Modifications to the length and substitution of the propanoic acid side chain can also be explored to optimize biological activity.

The synthesis and biological evaluation of a diverse library of derivatives will be essential for identifying compounds with improved therapeutic potential. This exploration will be guided by the principles of medicinal chemistry, aiming to create molecules with optimized efficacy and safety profiles. nih.gov

In-Depth Mechanistic Studies of Observed Biological Activities

Understanding the precise mechanism of action of a bioactive compound is crucial for its development as a therapeutic agent. While preliminary studies may indicate a particular biological activity for this compound or its derivatives, in-depth mechanistic studies are required to elucidate the underlying molecular pathways and identify specific biological targets.

Future research in this area should focus on:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the specific proteins or enzymes that this compound and its analogs interact with.

Biochemical and Cellular Assays: Conducting a range of in vitro assays to characterize the functional consequences of target engagement, such as enzyme inhibition, receptor modulation, or effects on signaling pathways.

Structural Biology: Employing techniques like X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target. This information can provide invaluable insights into the molecular basis of its activity and guide the design of more potent and selective derivatives.

A thorough understanding of the mechanism of action will not only validate the therapeutic potential of this compound but also provide a rational basis for its further optimization and clinical development.

Translational Research from Laboratory Findings to Potential Therapeutic Applications

Translational research plays a pivotal role in bridging the gap between basic scientific discoveries and their application in clinical practice. For this compound, this will involve a systematic process of evaluating its therapeutic potential in relevant disease models and progressing promising candidates through preclinical development.

Key aspects of future translational research will include:

In Vivo Efficacy Studies: Testing the therapeutic efficacy of this compound and its optimized derivatives in animal models of relevant diseases. These studies will be crucial for demonstrating proof-of-concept and establishing a potential therapeutic window.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. Understanding the PK/PD relationship is essential for determining appropriate dosing regimens and predicting clinical outcomes.

Toxicology and Safety Pharmacology: Conducting comprehensive safety studies to identify any potential adverse effects and to establish a safe dose range for human studies.

Successful translational research will be a multidisciplinary effort, requiring collaboration between chemists, biologists, pharmacologists, and clinicians to navigate the complex path from a promising laboratory finding to a potential new medicine.

Integration of Advanced Computational Design with Experimental Validation for Drug Discovery

The integration of computational drug design with experimental validation has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of lead compounds. jddhs.com In the context of this compound, a synergistic approach combining in silico modeling with practical laboratory work will be crucial for advancing its therapeutic potential. nih.gov

Future research in this synergistic field will likely encompass:

Molecular Modeling and Docking Studies: Using computational models to predict how derivatives of this compound might bind to potential biological targets. mdpi.com These in silico predictions can help prioritize the synthesis of the most promising compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the chemical structure of this compound derivatives with their biological activity. mdpi.com QSAR models can be used to predict the activity of virtual compounds and guide the design of new analogs with enhanced potency. mdpi.com

Virtual Screening: Employing computational methods to screen large virtual libraries of compounds to identify novel molecules with similar structural features to this compound that may possess desirable biological activities.

Iterative Design-Synthesize-Test Cycles: The seamless integration of computational predictions with experimental synthesis and biological testing will create an iterative cycle of optimization. jddhs.com Insights from experimental results will be used to refine and improve the computational models, leading to a more efficient and targeted drug discovery process.

By harnessing the power of advanced computational tools in conjunction with rigorous experimental validation, researchers can significantly streamline the discovery and development of novel therapeutics based on the this compound scaffold. nih.gov

Q & A

Q. What are the recommended methods for synthesizing (S)-2-cyclohexylpropanoic acid with high enantiomeric purity?

Enantioselective synthesis can be achieved via asymmetric hydrogenation of α,β-unsaturated precursors using chiral catalysts (e.g., Ru-BINAP complexes). Alternatively, enzymatic resolution using lipases or esterases can separate enantiomers from racemic mixtures. Confirm enantiopurity via chiral HPLC or polarimetry, referencing standards like 4-cyclohexylbutanoic acid derivatives for calibration .

Q. How can researchers characterize the physicochemical properties of this compound?

Key methods include:

  • NMR spectroscopy : Assign stereochemistry using 1^1H and 13^13C NMR, comparing with databases like NIST or PubChem .
  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–240 nm) to assess purity.
  • Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and crystallinity .

Q. What biological screening strategies are suitable for evaluating this compound?

Prioritize in vitro assays:

  • Enzyme inhibition : Test against cyclooxygenase (COX) or lipoxygenase (LOX) to assess anti-inflammatory potential, referencing protocols for similar propanoic acid derivatives .
  • Cellular uptake : Use fluorescent tagging or radiolabeling to study permeability in Caco-2 cell monolayers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

Contradictions may arise from enantiomeric impurities or assay conditions. Mitigate by:

  • Re-analysing stereochemical purity using chiral columns (e.g., Chiralpak AD-H).
  • Validating assay protocols with positive controls (e.g., ibuprofen for COX inhibition) .
  • Cross-referencing thermodynamic data (e.g., solubility in DMSO vs. aqueous buffers) from NIST or PubChem .

Q. What computational methods support structure-activity relationship (SAR) studies of this compound?

Combine:

  • Docking simulations : Use AutoDock Vina to predict binding affinities to COX-2 or PPARγ.
  • QSAR modeling : Correlate substituent effects (e.g., cyclohexyl vs. phenyl groups) with anti-inflammatory activity using descriptors like logP and polar surface area .

Q. How should researchers design experiments to investigate chiral-dependent metabolic pathways of this compound?

  • Isotope tracing : Synthesize 13^{13}C-labeled enantiomers and track metabolites via LC-MS in hepatocyte models.
  • Enzymatic profiling : Incubate with cytochrome P450 isoforms (CYP3A4, CYP2C9) and quantify enantiomer-specific oxidation rates .

Methodological Notes

  • Data Validation : Cross-check spectral data (e.g., IR, MS) against NIST Chemistry WebBook entries to minimize misassignment .
  • Impurity Profiling : Use reference standards (e.g., 4-cyclohexylbutanoic acid) to identify synthesis byproducts .
  • Ethical Compliance : Adhere to OSHA exposure guidelines (29 CFR 1910.1020) when handling hazardous intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.